Normirtazapine

Catalog No.
S537522
CAS No.
61337-68-6
M.F
C16H17N3
M. Wt
251.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Normirtazapine

CAS Number

61337-68-6

Product Name

Normirtazapine

IUPAC Name

2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

InChI

InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2

InChI Key

FGLAMNFOHWVQOH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Normirtazapine; J1.061.658A; ORG-3838; ORG 3838; ORG3838; N-Desmethylmirtazapine; N-Demethylmirtazapine; Desmethyl mirtazapine; Desmethylmirtazapine;

Canonical SMILES

C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4

The exact mass of the compound Normirtazapine is 251.1422 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines - Supplementary Records. It belongs to the ontological category of benzazepine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Normirtazapine (N-desmethylmirtazapine), CAS 61337-68-6, is the primary active N-demethylated metabolite of the atypical tetracyclic antidepressant mirtazapine. In procurement and laboratory contexts, it is primarily sourced as a high-purity analytical reference standard for Therapeutic Drug Monitoring (TDM), pharmacokinetic profiling, and cytochrome P450 (CYP3A4 and CYP1A2) metabolism assays. Unlike the parent drug, normirtazapine provides a direct quantitative window into patient adherence, metabolic phenotyping, and drug-drug interactions, making its precise quantification a mandatory component of modern psychiatric LC-MS/MS and HPLC workflows [1].

Substituting normirtazapine with generic internal standards or measuring only the parent mirtazapine severely compromises clinical and pharmacokinetic data integrity. The AGNP Consensus Guidelines explicitly require the quantification of normirtazapine alongside the parent drug to accurately interpret CYP3A4/CYP1A2 enzyme induction or inhibition and to verify patient adherence. Furthermore, utilizing other metabolites like 8-hydroxymirtazapine or mirtazapine-N-oxide as proxies is invalid, as they represent entirely different enzymatic pathways (CYP2D6) or lack pharmacological activity [1]. Consequently, procuring pure normirtazapine is non-negotiable for establishing valid metabolite-to-parent concentration ratios in validated TDM assays [2].

LC-MS/MS and HPLC Calibration for Therapeutic Drug Monitoring

In validated HPLC and LC-MS/MS assays for therapeutic drug monitoring, normirtazapine must be quantified alongside mirtazapine to establish accurate steady-state profiles. Clinical data demonstrates that following a 15-mg dose, median plasma concentrations are 37 ng/mL for mirtazapine and 20 ng/mL for normirtazapine [1].

Evidence DimensionSteady-state median plasma concentration (15-mg dose)
Target Compound Data20 ng/mL (Normirtazapine)
Comparator Or Baseline37 ng/mL (Mirtazapine)
Quantified DifferenceNormirtazapine maintains a distinct, quantifiable plasma presence at approximately 54% of the parent drug's concentration, requiring its own dedicated calibration curve.
ConditionsHPLC with fluorescence detection or LC-MS/MS of human plasma samples.

Procurement of high-purity normirtazapine is strictly required to construct accurate calibration curves for multiplexed TDM assays that cannot rely on parent-drug data alone.

Pharmacological Activity and Receptor Binding Contribution

While mirtazapine is the primary therapeutic agent, normirtazapine retains significant pharmacological activity as an antagonist at alpha-2 adrenergic, 5-HT2, and 5-HT3 receptors. It is estimated to contribute 3-10% to the overall pharmacological effect of the drug, whereas other metabolites like mirtazapine-N-oxide are completely inactive [1].

Evidence DimensionContribution to overall antidepressant activity
Target Compound Data3-10% of overall pharmacological effect
Comparator Or BaselineMirtazapine-N-oxide (0% / inactive)
Quantified DifferenceNormirtazapine retains a measurable 3-10% activity contribution, making it the primary active metabolite compared to the inactive N-oxide pathway.
ConditionsIn vivo pharmacological modeling and receptor binding assays.

Researchers studying the holistic receptor occupancy and neuropharmacology of mirtazapine must procure normirtazapine to account for its active baseline contribution, rather than dismissing it as an inactive byproduct.

Blood-Brain Barrier Penetration and CSF Correlation

Normirtazapine demonstrates excellent penetration into the central nervous system, making it a highly reliable biomarker for brain exposure. In clinical studies measuring cerebrospinal fluid (CSF) and blood serum, normirtazapine showed a stronger linear correlation to the daily administered dose (r = +0.732) than the parent mirtazapine (r = +0.631) [1].

Evidence DimensionCorrelation coefficient (r) between daily dose and CSF concentration
Target Compound Datar = +0.732 (Normirtazapine)
Comparator Or Baseliner = +0.631 (Mirtazapine)
Quantified DifferenceNormirtazapine exhibits a 16% stronger linear correlation to the administered dose in CSF compared to the parent drug.
ConditionsSerum and CSF concentration measurements in patients treated with 7.5–60 mg daily doses.

For neurochemical research and CNS drug development, normirtazapine serves as a superior, highly predictable quantitative biomarker for central nervous system exposure.

CYP3A4 / CYP1A2 Metabolic Phenotyping

Normirtazapine is primarily formed via N-demethylation mediated by CYP3A4 and CYP1A2. The ratio of normirtazapine to mirtazapine in plasma is a critical metric for evaluating the capacity of these specific cytochrome P450 enzymes. In contrast, the 8-hydroxy metabolite is primarily dependent on CYP2D6[1].

Evidence DimensionCytochrome P450 pathway dependency
Target Compound DataCYP3A4 and CYP1A2 (Normirtazapine formation)
Comparator Or BaselineCYP2D6 (8-hydroxymirtazapine formation)
Quantified DifferenceNormirtazapine isolates CYP3A4/1A2 activity, whereas 8-hydroxymirtazapine isolates CYP2D6 activity, providing orthogonal metabolic data.
ConditionsIn vitro liver microsome assays and in vivo pharmacokinetic phenotyping.

Toxicology and metabolism labs must procure normirtazapine specifically to monitor CYP3A4/1A2-mediated drug-drug interactions, which cannot be tracked using CYP2D6-dependent metabolites.

Clinical LC-MS/MS Therapeutic Drug Monitoring (TDM)

Normirtazapine is essential as a primary calibration standard in clinical laboratories performing TDM for psychiatric patients. Because the AGNP guidelines recommend monitoring the metabolite-to-parent ratio to verify adherence and identify rapid/poor metabolizers, analytical labs must procure high-purity normirtazapine to validate their HPLC and LC-MS/MS assays .

CYP450 Drug-Drug Interaction (DDI) Screening

In pharmaceutical development and toxicology, normirtazapine is utilized as a specific marker for CYP3A4 and CYP1A2 enzymatic activity. By measuring the conversion rate of mirtazapine to normirtazapine in human liver microsomes or in vivo models, researchers can accurately quantify the inhibitory or inductive effects of co-administered drugs on these specific pathways[1].

CNS Penetration and Neuropharmacological Modeling

Due to its strong linear correlation with daily dosing in cerebrospinal fluid (r = +0.732), normirtazapine is an optimal analytical target for researchers modeling blood-brain barrier penetration and central nervous system exposure of tetracyclic antidepressants. It provides a more predictable dose-response biomarker in CSF than the parent drug itself [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

251.142247555 Da

Monoisotopic Mass

251.142247555 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U20K575142

Metabolism Metabolites

N-Desmethylmirtazapine is a known human metabolite of Mirtazapine.

Wikipedia

Normirtazapine

Dates

Last modified: 08-15-2023
1: Paulzen M, Gründer G, Tauber SC, Veselinovic T, Hiemke C, Groppe SE. Distribution pattern of mirtazapine and normirtazapine in blood and CSF. Psychopharmacology (Berl). 2015 Feb;232(4):807-13. doi: 10.1007/s00213-014-3717-9. Epub 2014 Aug 23. PubMed PMID: 25150039.
2: Morgan PE, Tapper J, Spencer EP. Measurement of total mirtazapine and normirtazapine in plasma/serum by liquid chromatography with fluorescence detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2003 Dec 25;798(2):211-5. PubMed PMID: 14643499.

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